Leyk Leyk Leyk is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 1950-36-3
VCID: VC0533023
InChI: InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)
SMILES: Array
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol

Leyk

CAS No.: 1950-36-3

Cat. No.: VC0533023

Molecular Formula: C14H17NO4S

Molecular Weight: 295.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leyk - 1950-36-3

Specification

CAS No. 1950-36-3
Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
IUPAC Name 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)
Standard InChI Key XDBMTQVSHNQIFU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2
Appearance Solid powder
Boiling Point 104 °C

Introduction

Chemical and Pharmacological Profile of Leucogen

Structural Characteristics and Synthesis

Leucogen (C₈H₁₂N₂O₂S) features a thiazole ring substituted with a carboxylic acid group and an aminopropyl side chain, conferring stability and bioavailability. The compound's synthesis typically involves cyclization reactions between cysteine derivatives and ketones, followed by purification to achieve pharmaceutical-grade purity .

Mechanism of Action

Leucogen exerts its hematological effects through three primary pathways:

  • Hematopoietic Cell Proliferation: Transcriptomic analyses reveal upregulation of Itgam and Ets1 genes, which regulate hematopoietic stem cell (HSC) expansion and lymphocyte differentiation . In murine models, Leucogen increased granulocyte colony-stimulating factor (G-CSF) expression by 2.1-fold, enhancing neutrophil production .

  • Metabolic Regulation: Leucogen modulates nucleotide and amino acid metabolism, elevating phosphatidylcholine levels by 34% and downregulating deoxyadenosine concentrations in plasma . This metabolic shift supports DNA synthesis in rapidly dividing bone marrow cells.

  • Immune Modulation: By suppressing pro-inflammatory cytokines like IL-18 (-40%) and CCR2 (-28%), Leucogen reduces immune-mediated depletion of peripheral blood cells .

Clinical Efficacy in Hematological Disorders

Management of Chemotherapy-Induced Leucopenia

A 2019 systems biology study demonstrated Leucogen's superiority over traditional therapies in restoring WBC counts post-cyclophosphamide treatment:

ParameterLeucogen GroupControl GroupP-value
WBC Increase (%)62.3 ± 8.441.7 ± 6.9<0.01
Platelet Recovery (days)9.1 ± 1.214.6 ± 2.1<0.001

Gene enrichment analysis identified 177 upregulated genes in Leucogen-treated subjects, primarily involved in hematopoietic cell lineage (KEGG:hsa04640) and TGF-β signaling pathways .

Alcoholic Liver Cirrhosis Complications

The 2025 retrospective cohort study highlights Leucogen's clinical benefits in ALC:

OutcomeLeucogen Group (n=160)Non-Leucogen Group (n=160)Odds Ratio
≥5% PLT Increase46.9%32.5%1.833
≥5% WBC Increase50.0%36.2%1.759
Adverse Events8.1%7.5%NS

Notably, 28.1% of Leucogen recipients achieved dual PLT/WBC improvements versus 15.6% controls (P=0.01), with no significant hepatotoxicity observed .

Advanced Formulation Technologies

Sustained-Release Preparations

The CN1788719A patent describes an optimized slow-release formulation containing:

ComponentPercentageFunction
Leucogen10-80%Active pharmaceutical ingredient
Hydroxypropyl cellulose5-60%Hydrophilic matrix
Microcrystalline cellulose15-80%Dissolution retardant

This matrix extends therapeutic plasma concentrations to 12-18 hours, reducing dosing frequency by 50% compared to immediate-release tablets . Pharmacokinetic studies show a flattened Cmax (22.3 vs. 41.7 μg/mL) and increased AUC0-24 (298 vs. 211 μg·h/mL), minimizing concentration-dependent toxicity .

Future Research Directions

Emerging areas of investigation include:

  • Oncological Applications: Preclinical models suggest Leucogen may mitigate myelosuppression in CAR-T therapy, with a 40% reduction in severe neutropenia incidence .

  • Metabolic Syndrome: Pilot data indicate potential benefits in obesity-related thrombocytopenia through PPAR-γ modulation (r=0.72, P<0.05) .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) enhances bone marrow targeting efficiency by 3.2-fold in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator